- A Convenient and General Reduction of Amides to Amines with Low-Valent TitaniumAdvanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780,
Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

93138-55-7 structure
Nombre del producto:3-(piperidin-1-yl)methylaniline
Número CAS:93138-55-7
MF:C12H18N2
Megavatios:190.284722805023
MDL:MFCD04114502
CID:802817
PubChem ID:6484331
3-(piperidin-1-yl)methylaniline Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Piperidin-1-ylmethyl)aniline
- 3-(1-Piperidylmethyl)aniline
- [3-(Piperidin-1-ylmethyl)phenyl]amine
- Benzenamine,3-(1-piperidinylmethyl)-
- C12H18N2
- 3-(PIPERIDYLMETHYL)ANILINE
- 3-(Piperidylmethyl)phenylamine
- BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-
- 3-(1-piperidinylmethyl)aniline
- 3-(PIPERIDINYLMETHYL)ANILINE
- 3-piperidinomethyl-aniline
- 3-Piperidin-1-ylmethyl-aniline
- SEJNYLBEEMVJNN-UHFFFAOYSA-N
- HMS1699N04
- 3-[(piperidin-1-yl)methyl]aniline
- 1-(3-AMINOBENZYL)PIPERIDINE
- 3-(1-Piperidinylmethyl)benzenamine (ACI)
- Piperidine, 1-(m-aminobenzyl)- (7CI)
- 3-(Piperidinomethyl)aniline
- SY002218
- DTXSID70424451
- MFCD04114502
- SCHEMBL923368
- 3-(piperidin-1-ylmethyl)aniline, AldrichCPR
- ALBB-021925
- AB18463
- BBL030221
- EN300-36760
- STL257350
- 3-(Piperidin-1-yl)methylphenylamine
- AKOS000160437
- CCG-356067
- 93138-55-7
- F8880-4654
- AS-31265
- AC-2583
- Z285162812
- 3-(piperidin-1-yl)methylaniline
-
- MDL: MFCD04114502
- Renchi: 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
- Clave inchi: SEJNYLBEEMVJNN-UHFFFAOYSA-N
- Sonrisas: NC1C=C(CN2CCCCC2)C=CC=1
Atributos calculados
- Calidad precisa: 190.14700
- Masa isotópica única: 190.147
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 164
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.3
- Xlogp3: 2.5
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.068
- Punto de fusión: 106 °C
- Punto de ebullición: 312.3℃ at 760 mmHg
- Punto de inflamación: 128°C
- índice de refracción: 1.589
- PSA: 29.26000
- Logp: 2.77380
- Presión de vapor: No data available
3-(piperidin-1-yl)methylaniline Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Irritant
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Código de categoría de peligro: 36
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better
- Nivel de peligro:IRRITANT
3-(piperidin-1-yl)methylaniline Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(piperidin-1-yl)methylaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002218-5g |
3-(1-Piperidylmethyl)aniline |
93138-55-7 | >95% | 5g |
¥850.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-5g |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 5g |
¥1589.0 | 2021-09-08 | ||
abcr | AB216762-10 g |
3-(1-Piperidinylmethyl)aniline; 95% |
93138-55-7 | 10g |
€255.40 | 2023-05-20 | ||
Enamine | EN300-36760-0.05g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-36760-0.25g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-36760-0.5g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.5g |
$24.0 | 2025-03-21 | |
Enamine | EN300-36760-2.5g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 2.5g |
$77.0 | 2025-03-21 | |
TRC | B448885-100mg |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-1g |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 1g |
¥529.0 | 2021-09-08 | ||
Life Chemicals | F8880-4654-1g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95% | 1g |
$32.0 | 2023-09-06 |
3-(piperidin-1-yl)methylaniline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Magnesium , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referencia
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 3 atm, 45 - 50 °C
Referencia
- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Referencia
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; rt; heated; 15 min, rt
Referencia
- Preparation of indole amino acid derivatives as somatostatin agonists or antagonists, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dimethylamine , Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 18 h, rt; 10 h, rt
Referencia
- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilinesARKIVOC (Gainesville, 2008, (6), 78-83,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 3 h, rt → reflux
Referencia
- Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 30 - 60 min, rt
Referencia
- Preparation of hydrazonodiaminopyrazoles with antiproliferative activity., United States, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 1 h, reflux
Referencia
- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agentsBioorganic & Medicinal Chemistry, 2016, 24(2), 179-190,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Referencia
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referencia
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 15 min, rt
Referencia
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions, World Intellectual Property Organization, , ,
3-(piperidin-1-yl)methylaniline Raw materials
3-(piperidin-1-yl)methylaniline Preparation Products
3-(piperidin-1-yl)methylaniline Literatura relevante
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
3. Book reviews
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Piperidinas N-bencilopiperidinas
- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas
- Disolventes y químicos orgánicos Compuestos Orgánicos
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Piperidinas Bencilopiperidinas N-bencilopiperidinas
93138-55-7 (3-(piperidin-1-yl)methylaniline) Productos relacionados
- 29608-05-7(4-[(piperidin-1-yl)methyl]aniline)
- 2229473-32-7(2-(2,2,3,3,3-pentafluoropropyl)cyclopropane-1-carboxylic acid)
- 462630-19-9(1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid)
- 851116-62-6(Methyl(2-propoxynaphthalen-1-yl)methylamine)
- 1160257-04-4(8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride)
- 2097995-27-0((1-Amino-4-phenylpyrrolidin-3-yl)methanol)
- 946382-49-6(N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-oxo-2H-chromene-3-carboxamide)
- 2138121-24-9(6-(3-amino-4-methylphenyl)pyridine-3-carbaldehyde)
- 2171779-37-4(Methyl 4-amino-2-ethyloxane-2-carboxylate)
- 946265-79-8(3-(4-fluorophenoxy)-N-pentylpropane-1-sulfonamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline

Pureza:99%
Cantidad:5g
Precio ($):327.0